5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound with the molecular formula C7H13N3OS and a molecular weight of 187.26 g/mol This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy-ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the thiadiazole ring.
Substitution: Various substituted thiadiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-Ethoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-Butoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
Uniqueness
Compared to its analogs with different alkoxy groups, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(2-propoxyethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-4-11-5-3-6-9-10-7(8)12-6/h2-5H2,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONJKZIQKEVTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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